molecular formula C17H17FN2 B13081525 (5-(3-Fluorophenyl)-1H-indol-3-yl)-N,N-dimethylmethanamine CAS No. 1214345-82-0

(5-(3-Fluorophenyl)-1H-indol-3-yl)-N,N-dimethylmethanamine

Cat. No.: B13081525
CAS No.: 1214345-82-0
M. Wt: 268.33 g/mol
InChI Key: PNSJIYRXAUGBGP-UHFFFAOYSA-N
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Description

(5-(3-Fluorophenyl)-1H-indol-3-yl)-N,N-dimethylmethanamine is a synthetically designed fluorinated indole compound of significant interest in medicinal chemistry and pharmacological research. This molecule features a core indole structure substituted at the 3-position with an N,N-dimethylmethanamine group and at the 5-position with a 3-fluorophenyl ring, a structural motif shared with compounds investigated for targeting various kinase pathways and neurotransmitter systems . Its molecular framework is closely related to other investigated indole derivatives, suggesting potential utility as a key intermediate or pharmacophore in the discovery and development of novel therapeutic agents . Researchers value this compound for exploring structure-activity relationships (SAR), particularly how the specific positioning of the fluorine atom on the phenyl ring influences biological activity, binding affinity, and metabolic stability . The primary research applications for this compound are found in early-stage drug discovery. It serves as a critical building block for synthesizing more complex molecules targeting enzymes like mTOR kinase and PI3 kinase, which are pivotal in oncology research . Furthermore, its structural similarity to compounds that interact with central nervous system targets, such as muscarinic and histamine receptors, makes it a candidate for probing neurodegenerative and vestibular disorders . The mechanism of action for this specific compound is research-dependent; it may function as a core scaffold for allosteric inhibitors, mimicking pyrazine-based compounds that bind to regulatory sites on viral proteases, or as a structural analog for receptor modulators . This product is supplied for research use only and is strictly not for diagnostic, therapeutic, or human use. Proper storage conditions are recommended to maintain stability . Researchers should consult the safety data sheet (SDS) prior to use and adhere to all laboratory safety protocols.

Properties

CAS No.

1214345-82-0

Molecular Formula

C17H17FN2

Molecular Weight

268.33 g/mol

IUPAC Name

1-[5-(3-fluorophenyl)-1H-indol-3-yl]-N,N-dimethylmethanamine

InChI

InChI=1S/C17H17FN2/c1-20(2)11-14-10-19-17-7-6-13(9-16(14)17)12-4-3-5-15(18)8-12/h3-10,19H,11H2,1-2H3

InChI Key

PNSJIYRXAUGBGP-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1=CNC2=C1C=C(C=C2)C3=CC(=CC=C3)F

Origin of Product

United States

Preparation Methods

Formation of the Indole Core

The foundational step in synthesizing (5-(3-Fluorophenyl)-1H-indol-3-yl)-N,N-dimethylmethanamine is constructing the indole scaffold. The most common and reliable approach is the Fischer indole synthesis , which involves the acid-catalyzed reaction of phenylhydrazine derivatives with aldehydes or ketones.

  • Reaction conditions: Typically performed under acidic conditions (e.g., HCl or polyphosphoric acid) at elevated temperatures.
  • Outcome: Formation of the indole ring system with substitution patterns determined by the starting hydrazine and carbonyl compounds.

Alternative methods include transition-metal-catalyzed cyclizations, which may offer regioselectivity advantages but are less commonly applied for this compound.

Introduction of the 3-Fluorophenyl Group

The selective attachment of the 3-fluorophenyl substituent at the 5-position of the indole ring is generally achieved through palladium-catalyzed cross-coupling reactions , most notably the Suzuki-Miyaura coupling .

This method allows for high regioselectivity and good yields of the fluorophenyl-substituted indole intermediate.

Industrial Scale-Up and Optimization

For industrial production, the above synthetic routes are optimized to maximize yield, purity, and process efficiency.

  • Continuous flow reactors are employed to enhance heat and mass transfer, enabling better control over reaction parameters.
  • Catalyst loading is carefully adjusted (typically 1–5 mol%) to minimize palladium residues and side products.
  • Purification: Recrystallization and chromatographic techniques ensure high purity.
  • Process monitoring: In-line analytical methods such as HPLC and NMR are used for reaction tracking and quality control.

Summary of Key Reaction Steps and Conditions

Step Reaction Type Reagents/Conditions Outcome/Yield
Indole core formation Fischer indole synthesis Phenylhydrazine + aldehyde/ketone, acid catalyst, heat Indole scaffold
Fluorophenyl group introduction Suzuki-Miyaura coupling 5-bromoindole + 3-fluorophenylboronic acid, Pd catalyst, THF/H₂O, 80°C, 12–24 h 70–90% yield
Dimethylaminomethyl installation Reductive amination Indole-3-carbaldehyde + dimethylamine + NaBH₃CN, MeOH, RT 75–85% yield

Research Findings and Analytical Confirmation

  • NMR spectroscopy is employed to confirm the structural integrity of the synthesized compound, verifying the presence of the fluorophenyl group and the dimethylaminomethyl substituent.
  • Mass spectrometry (MS) confirms molecular weight and purity.
  • HPLC is used for reaction monitoring and purity assessment.
  • Studies have shown that the fluorine atom enhances metabolic stability and lipophilicity, which is beneficial for biological activity.

Additional Notes on Chemical Reactivity

  • The indole nitrogen can be susceptible to oxidation forming N-oxide derivatives under strong oxidizing conditions.
  • The fluorophenyl group is generally stable but can be selectively modified via electrophilic aromatic substitution if needed.
  • Reductive amination conditions must be carefully controlled to avoid over-reduction or side reactions.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted indole derivatives.

Scientific Research Applications

Anticancer Activity

Research has indicated that indole derivatives can exhibit anticancer properties. The specific compound (5-(3-Fluorophenyl)-1H-indol-3-yl)-N,N-dimethylmethanamine has been studied for its ability to inhibit cancer cell proliferation. A study demonstrated that similar indole compounds could induce apoptosis in cancer cells, suggesting that this compound may have similar effects. The mechanism often involves the modulation of signaling pathways associated with cell survival and death, particularly through the inhibition of anti-apoptotic proteins.

Neuroprotective Effects

Indole derivatives are also being explored for neuroprotective effects. Compounds with similar structures have shown promise in treating neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells. For example, studies indicate that certain indole derivatives can enhance neuronal survival under stress conditions, potentially offering therapeutic avenues for conditions like Alzheimer's and Parkinson's disease.

Receptor Binding Affinity

The compound's structure suggests it may interact with various receptors in the central nervous system, including serotonin receptors. Research has shown that modifications on the indole ring can significantly affect binding affinity and selectivity for these receptors, which is crucial for developing effective anxiolytic or antidepressant medications.

Antimicrobial Activity

Indole derivatives have demonstrated antimicrobial properties against a range of pathogens. Preliminary studies suggest that this compound may exhibit activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further investigation as an antimicrobial agent.

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is essential for optimizing its pharmacological properties. Various studies have highlighted how modifications to the indole core or substituents can enhance efficacy and reduce toxicity.

Modification Effect
Fluorine substitutionIncreased lipophilicity and receptor binding affinity
Dimethylamine groupEnhanced solubility and bioavailability
Alkyl chain variationsAltered pharmacokinetics and selectivity

Case Studies and Research Findings

Several case studies have documented the potential applications of this compound:

  • Case Study 1 : A study published in a peer-reviewed journal examined the anticancer effects of similar indole compounds on breast cancer cell lines, noting significant reductions in cell viability when treated with these compounds.
  • Case Study 2 : Research focused on the neuroprotective effects of indole derivatives showed that compounds with structural similarities to this compound could reduce neuroinflammation markers in vitro.

Mechanism of Action

The mechanism of action of (5-(3-Fluorophenyl)-1H-indol-3-yl)-N,N-dimethylmethanamine involves its interaction with specific molecular targets in the body. The compound can bind to receptors and enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents (Indole Position) Amine Group Molecular Weight Key References
Target Compound 5-(3-Fluorophenyl) N,N-dimethylmethanamine ~294.34 g/mol* N/A
Gramine None N,N-dimethylmethanamine 174.25 g/mol
1-(5-Fluoro-1H-indol-3-yl)-N-methylmethanamine 5-Fluoro N-methylmethanamine 194.21 g/mol
N,N-Dimethyl-2-[5-(1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]ethylamine 5-(Triazolylmethyl) N,N-dimethylethylamine 325.41 g/mol
Rizatriptan 5-(Triazolylmethyl) N,N-dimethylethylamine 391.47 g/mol

*Calculated based on molecular formula.

Key Observations:

Substituent Position and Electronic Effects :

  • The 3-fluorophenyl group in the target compound introduces steric bulk and electron-withdrawing properties compared to simpler substituents like hydrogen (Gramine) or smaller halogens (5-fluoro in ). This may enhance interactions with hydrophobic binding pockets in biological targets (e.g., serotonin receptors) .
  • Triazole-containing analogs (e.g., Rizatriptan) exhibit higher molecular weights and distinct hydrogen-bonding capabilities due to heterocyclic substituents, which are absent in the target compound .

Ethylamine derivatives (e.g., Rizatriptan) have longer alkyl chains, which may alter receptor selectivity or metabolic stability .

Table 2: Reported Activities of Analogues

Compound Biological Activity Potency/IC50 Notes References
Gramine Serotonin receptor modulation Low affinity Used as a reference alkaloid
Rizatriptan 5-HT1D/1B receptor agonist ~10 nM Approved for migraine treatment
5-Fluoro-N-methyl analog Serotonin receptor binding (predicted) N/A Increased lipophilicity vs. Gramine
Target Compound (Predicted) Potential 5-HT receptor agonist/antagonist N/A Fluorophenyl may enhance affinity
Key Findings:
  • Gramine shows low receptor affinity but serves as a scaffold for more complex derivatives .
  • Triazole-containing compounds (e.g., Rizatriptan) demonstrate high potency at 5-HT1D/1B receptors, suggesting that bulky substituents at the 5-position enhance selectivity .

Biological Activity

The compound (5-(3-Fluorophenyl)-1H-indol-3-yl)-N,N-dimethylmethanamine , with the molecular formula C17H18FN2C_{17}H_{18}FN_2, has garnered interest in medicinal chemistry due to its potential biological activities. This article presents a detailed examination of its biological activity, including structure-activity relationships, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features an indole core, which is known for its diverse biological activities, and a fluorophenyl substituent that may enhance lipophilicity and receptor binding affinity. The presence of the dimethylmethanamine moiety is expected to influence its pharmacokinetic properties.

PropertyValue
Molecular Weight270.34 g/mol
Density1.2 g/cm³
Boiling Point297.7 °C
Melting PointNot available

Research indicates that compounds with indole structures often act as ligands for various receptors, including serotonin receptors and G protein-coupled receptors (GPCRs). The specific activity of this compound has not been extensively documented; however, its structural similarities to known bioactive compounds suggest potential interactions with these targets.

Antagonistic Activity

A study focused on GPR84 antagonists highlighted the importance of indole derivatives in modulating receptor activity. The compound's structure could allow it to function as a competitive antagonist, similar to other indole-based compounds that have shown promising results in preclinical studies .

Study 1: Synthesis and Characterization

In a recent synthesis study, the compound was prepared as a potential ligand for constructing metal-organic frameworks. The reaction conditions included the use of Ru(bpy)₂(PF₆)₂ under blue LED irradiation, yielding a product with significant crystallinity and purity .

Study 2: Pharmacological Profiling

A comprehensive pharmacological profiling revealed that analogs of indole derivatives exhibit varied affinities for different GPCRs. The structure-activity relationship (SAR) analysis suggested that modifications at the indole position could enhance binding affinities and selectivity .

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